molecular formula C17H14N4O B14935554 N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide

N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide

Cat. No.: B14935554
M. Wt: 290.32 g/mol
InChI Key: WNGQCGHJUPBNGX-UHFFFAOYSA-N
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Description

N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles and indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials usually include 2-methylbenzodiazole and indole-5-carboxylic acid. The synthesis may involve:

    Condensation Reactions: Combining the benzodiazole and indole moieties under acidic or basic conditions.

    Amidation Reactions: Forming the carboxamide group through reactions with amines or ammonia.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Indole Derivatives: Compounds with similar indole structures.

Uniqueness

N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodiazole and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C17H14N4O/c1-10-19-15-5-3-13(9-16(15)20-10)21-17(22)12-2-4-14-11(8-12)6-7-18-14/h2-9,18H,1H3,(H,19,20)(H,21,22)

InChI Key

WNGQCGHJUPBNGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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